Product packaging for Sorafenib-galactosamine(Cat. No.:)

Sorafenib-galactosamine

Cat. No.: B1150168
M. Wt: 612.94
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sorafenib-galactosamine is a targeted molecular conjugate designed for advanced oncology research, particularly in the study of hepatocellular carcinoma (HCC). This compound chemically links Sorafenib, a multikinase inhibitor approved for liver cancer therapy, to a galactosamine moiety. The primary research value of this conjugation lies in its ability to leverage the asialoglycoprotein receptor (ASGPR)-mediated pathway for targeted drug delivery. ASGPR is highly expressed on the surface of hepatocytes, facilitating the selective uptake of galactosamine-modified compounds into the liver. This targeted approach aims to enhance the intracellular concentration of Sorafenib in hepatic tissue and tumor cells while potentially reducing off-target effects, a significant challenge in systemic cancer therapy. The mechanism of action is twofold. First, the conjugate is designed for receptor-specific cellular internalization. Once delivered, the active Sorafenib component exerts its effect by inhibiting multiple intracellular serine/threonine kinases (such as Raf-1, B-Raf, and mutant B-Raf) and receptor tyrosine kinases (including VEGFR-1, -2, -3, and PDGFR-β). This dual inhibition blocks key signaling pathways responsible for tumor cell proliferation and angiogenesis. Research using this compound can provide valuable insights into targeted drug delivery strategies, mechanisms for overcoming chemoresistance, and improving the therapeutic index of kinase inhibitors in models of primary and metastatic liver cancer. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Appearance

Solid powder

Synonyms

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Origin of Product

United States

Synthetic Methodologies and Structural Design of Sorafenib Galactosamine Systems

Strategies for Galactosamine Conjugation to Sorafenib (B1663141) or its Delivery Vehicles

Direct chemical linkage of galactosamine to Sorafenib creates a distinct molecular entity designed for targeted delivery. One described method involves the formation of an amide bond to conjugate Sorafenib with galactose. medkoo.com This creates a prodrug that can be selectively taken up by cells expressing the corresponding galactose-recognizing receptors. The resulting conjugate, Sorafenib-galactosamine, has a chemical formula of C₂₆H₂₄ClF₃N₄O₈ and a molecular weight of 612.94. medkoo.com The synthesis of the Sorafenib molecule itself, which serves as the foundation for this conjugation, can be achieved through various practical routes, often starting from picolinic acid and involving key steps like halogenation, amidation, etherification, and ureas formation to yield the final multikinase inhibitor. magtechjournal.comresearchgate.netchemicalbook.com

A prevalent strategy involves encapsulating Sorafenib within polymeric nanocarriers and decorating the surface of these carriers with galactosamine ligands. This approach leverages the biocompatibility and biodegradable nature of polymers like Poly(lactic-co-glycolic acid) (PLGA) and Chitosan.

Galactosylated PLGA: PLGA is a Food and Drug Administration (FDA)-approved polymer widely used for creating nanoparticles due to its excellent biodegradability and suitability for encapsulating hydrophobic drugs like Sorafenib. nih.govdovepress.com Researchers have synthesized galactosylated polymeric micelles for Sorafenib delivery. One method involves the chemical reaction of α,β-poly(N-2-hydroxyethyl) (2-aminoethylcarbamate)-d,l-aspartamide (PHEA-EDA) with polylactic acid (PLA), followed by a subsequent reaction with lactose (B1674315) to create a PHEA-EDA-PLA-GAL copolymer. nih.govresearchgate.net Sorafenib is then loaded into micelles formed from this galactosylated copolymer. nih.govnih.govresearchgate.net

Galactosylated Chitosan: Chitosan, a natural cationic biopolymer derived from chitin, is another promising vehicle for Sorafenib delivery. mdpi.comnih.gov It consists of D-glucosamine and N-acetyl-D-glucosamine units. mdpi.com Sorafenib-loaded Chitosan nanoparticles can be synthesized using techniques like ionic gelation. mdpi.comnih.govresearchgate.net To enhance targeting, these nanoparticles can be surface-functionalized with galactose-bearing molecules.

Lipid-based nanocarriers, including solid lipid nanoparticles (SLNs) and liposomes, offer an alternative platform for delivering Sorafenib. encyclopedia.pubmdpi.com These systems can be modified to present galactosamine on their surface, facilitating targeted uptake.

One approach involves developing SLNs appended with PEGylated galactose. encyclopedia.pubnih.gov The polyethylene glycol (PEG) linker provides a hydrophilic spacer, while the terminal galactose moiety acts as the targeting ligand for ASGPRs. Another strategy involves the formulation of co-assembled nanoparticles incorporating a galactose-functionalized lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated with galactose (DSPE-PEG-Gal). nih.gov In this method, Sorafenib is co-assembled with the DSPE-PEG-Gal and other components using a nanoprecipitation technique to form stable, liver-targeted nanoparticles. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions and organic linkers, which can be engineered as drug delivery vehicles. For targeted Sorafenib delivery, MOFs can be functionalized with specific ligands.

A notable example is the integration of Sorafenib into a zeolitic imidazolate framework (ZIF-8) that has been modified with N-acetyl-galactosamine (GalNAc). researchgate.netnih.gov This modification allows the MOF to be specifically recognized by the ASGPR on liver cells. researchgate.net The resulting nano-formulation, designated as SG@GR-ZIF-8, combines the therapeutic agent within a targeted delivery system. nih.gov Iron-based MOFs have also been explored for Sorafenib delivery, although the specific conjugation with galactosamine in these systems is a key area of development. nih.gov

Characterization of this compound Formulations for Preclinical Assessment

The physical characteristics of this compound nanocarriers, such as their size, shape, and size distribution, are critical parameters that influence their stability, biodistribution, and cellular uptake. These properties are meticulously analyzed using various techniques, including Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and microscopy methods like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology.

Research has shown that different formulation strategies yield nanoparticles with distinct characteristics. For instance, Sorafenib-loaded PLGA nanoparticles have been synthesized with sizes ranging from approximately 163 nm to 248 nm. dovepress.comimpactfactor.orgnih.gov Chitosan-based nanoparticles loaded with Sorafenib have been reported with hydrodynamic sizes around 76 nm to 82 nm and are observed to be near-spherical in shape. mdpi.comnih.govresearchgate.net

Lipid-based systems also show varied morphologies. Sorafenib-loaded SLNs have been observed as parallelepiped-shaped nanoparticles of about 200 nm. d-nb.info Co-assembled nanoparticles utilizing DSPE-PEG-Gal were found to be uniformly spherical with an average size of approximately 115 nm. nih.gov Nano-emulsion formulations of Sorafenib have been characterized with particle sizes around 122 nm and exhibit spherical nano-droplets. nih.gov

The data below summarizes the morphological and size characteristics of various Sorafenib nanocarrier formulations from different studies.

Nanocarrier TypeAverage Particle Size (nm)Polydispersity Index (PDI)MorphologyReference
Sorafenib-loaded PLGA NPs175Not ReportedNot Reported impactfactor.org
Sorafenib-loaded PLGA Particles (PS)248Not ReportedUniform and spherical dovepress.comnih.gov
Sorafenib-Chitosan NPs (SF-CS)76.3~0.20Near-spherical mdpi.comnih.govresearchgate.net
Folate-Coated Sorafenib-Chitosan NPs (SF-CS-FA)81.6~0.20Near-spherical mdpi.comnih.govresearchgate.net
Co-Assembled SHG NPs (with DSPE-PEG-Gal)115.1Not ReportedUniformly spherical nih.gov
Sorafenib-loaded Solid Lipid Nanoparticles (SLNs)~200Not ReportedParallelepiped d-nb.info
Sorafenib Nano-emulsion (Sor NanoEm)121.750.310Spherical nano-droplets nih.gov
Sorafenib-loaded PLGA-Chitosan NPs~200Not ReportedSpherical frontiersin.org

The synthesis of this compound conjugates is centered on creating a stable linkage between the sorafenib molecule and a galactose moiety. This is typically achieved through the formation of an amide bond, a common and robust covalent connection in bioconjugate chemistry. The structural design aims to attach galactose, a sugar that can be recognized by asialoglycoprotein receptors (ASGP-R) predominantly found on the surface of hepatocytes, to the sorafenib drug. This targeting strategy is designed to enhance the delivery of sorafenib to liver cells, particularly in the context of hepatocellular carcinoma (HCC), where ASGP-R is often overexpressed.

The synthetic process generally involves modifying sorafenib or a precursor to introduce a reactive functional group, such as a carboxylic acid, which can then be coupled with an amino group on a modified galactosamine molecule. One described structure for this compound is 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide. This structure indicates that the linkage occurs at the picolinamide part of the sorafenib molecule.

Alternative strategies for liver-targeting sorafenib delivery systems involve encapsulating the drug within nanoparticles that are surface-functionalized with galactose or its derivatives. For instance, nanoparticles can be formulated from polymers like poly(lactic-co-glycolic acid) (PLGA) and then modified to present galactose on their surface. Another approach involves using lipid-based nanocarriers, such as solid lipid nanoparticles (SLN), appended with PEGylated galactose to improve circulation time and facilitate targeted delivery. A more recent method involves the co-assembly of sorafenib and other therapeutic agents with a galactose-modified lipid, such as DSPE-PEG-Gal, to form targeted nanoparticles. These approaches encapsulate sorafenib rather than creating a direct conjugate, but the design principle of using galactose for liver targeting remains the same.

Surface Charge (Zeta Potential) Determination

The surface charge of this compound systems, particularly when formulated as nanoparticles, is a critical parameter that influences their stability in suspension and their interaction with biological membranes. This charge is quantified by the zeta potential. The determination of zeta potential is typically performed using a Zetasizer instrument, which measures the electrophoretic mobility of the particles in an electric field.

For sorafenib-loaded nanoparticles designed for targeted delivery, the surface charge can vary significantly based on the composition of the carrier system. Liver-targeted micelles loaded with sorafenib have been reported to possess a slightly positive zeta potential. In contrast, many other sorafenib nanoparticle formulations exhibit a negative surface charge. For example, sorafenib-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles have shown zeta potentials ranging from -21.5 to -26.9 mV. One optimized formulation of sorafenib-PLGA nanoparticles reported a zeta potential of -23.8 mV. Another study involving lipid-based nanosuspensions of sorafenib recorded a negative zeta potential of -11.0 mV. The negative charge is often attributed to the presence of carboxyl groups on the surface of the polymeric nanoparticles. The magnitude of the zeta potential, whether positive or negative, is an indicator of the stability of the nanoparticle suspension; values further from zero generally imply greater repulsive forces between particles, leading to reduced aggregation.

Zeta Potential of Various Sorafenib Nanoparticle Formulations

FormulationZeta Potential (mV)Reference
Sorafenib-loaded PLGA Nanoparticles-21.5 to -26.9
Optimized Sorafenib-PLGA Nanoparticles-23.8
Sorafenib-loaded Lipid-Based Nanosuspensions-11.0
Selenium Nanoparticles with Adsorbed Sorafenib-23
Sorafenib-loaded PLGA-Chitosan NanoparticlesPositive

Encapsulation Efficiency and Drug Loading Assessment Methodologies

The assessment of encapsulation efficiency (EE) and drug loading (DL) is crucial for characterizing drug delivery systems like this compound nanoparticles. Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles, while drug loading refers to the weight percentage of the drug relative to the total weight of the nanoparticle.

A common methodology for determining EE and DL involves separating the nanoparticles from the aqueous medium containing any unencapsulated drug. This is typically achieved through centrifugation. The amount of free sorafenib in the supernatant is then quantified using a spectrophotometric technique, such as UV-Vis spectroscopy, at a specific wavelength (e.g., 261 nm or 235 nm). Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification. The amount of encapsulated drug is calculated by subtracting the amount of free drug in the supernatant from the total amount of drug initially used.

The formulas used are:

Encapsulation Efficiency (%) = (Weight of Drug in Nanoparticles / Total Weight of Drug Initially Used) x 100

Drug Loading (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100

Research findings show a wide range of EE and DL values for sorafenib-loaded nanoparticles, depending on the formulation parameters. For PLGA-based nanoparticles, EE values as high as 85.1% to 89.7% have been reported. The drug loading capacity for these systems can also be significant, with some studies achieving approximately 8.9%. In comparison, other nanocarriers have reported lower drug loading capacities, often less than 5%. The ratio of the drug to the polymer during formulation is a key factor influencing both encapsulation efficiency and drug loading.

Encapsulation Efficiency and Drug Loading of Sorafenib Formulations

FormulationEncapsulation Efficiency (%)Drug Loading (%)Reference
Sorafenib-PLGA Nanoparticles (Optimized)85.1Not Specified
Sorafenib-PLGA Particles (SOR:PLGA 0.1:1)89.7 ± 13.58.9 ± 1.3
siRNP (silica-based)Not Specified~8.9 ± 0.2
Lipid-Based NanosuspensionsNot Specified10.55 ± 0.16
PVA/SPIONs76.37Not Specified
Pullulan–Stearic Acid Nanoparticles95.64.83

Preclinical Pharmacological Evaluation of Sorafenib Galactosamine Targeted Systems

In Vitro Cellular Internalization and Receptor Specificity

The initial preclinical assessment of Sorafenib-galactosamine targeted systems involves characterizing their interaction with liver cancer cells in a controlled laboratory setting. These in vitro studies are crucial for demonstrating the principle of ASGPR-mediated targeting and quantifying the efficiency of cellular uptake.

Quantification of ASGPR-Mediated Uptake in Hepatocellular Carcinoma Cell Lines

The targeted uptake of this compound systems is primarily evaluated in HCC cell lines that overexpress ASGPR, such as HepG2 and Huh7 cells. nih.gov Studies have demonstrated that nanoparticles decorated with a galactose ligand (in this case, lactobionic acid, which contains a galactose residue) show enhanced uptake in these ASGPR-positive cell lines. nih.gov To confirm that this uptake is specifically mediated by the ASGPR, researchers often perform competitive inhibition assays. In these experiments, the HCC cells are pre-treated with an excess of a natural ligand for the ASGPR, such as galactose or asialofetuin, before introducing the this compound formulation. A significant reduction in the cellular uptake of the drug formulation in the presence of the competing ligand confirms that the internalization is indeed receptor-specific.

The efficiency of uptake can be quantified using various techniques, including flow cytometry and confocal laser scanning microscopy, often with the drug carrier labeled with a fluorescent probe. For instance, studies using co-assembled nanoparticles incorporating a galactose-derivative (DSPE-PEG-Gal) have shown enhanced uptake in ASGPR-overexpressing cell lines. dovepress.com

Table 1: In Vitro Cellular Uptake of Galactose-Targeted Sorafenib (B1663141) Formulations in HCC Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Targeting Ligand Uptake Enhancement vs. Non-Targeted Receptor Specificity Confirmed
HepG2 Lactobionic Acid Significant Yes
Huh7 Lactobionic Acid Significant Yes
HepG2 DSPE-PEG-Gal Enhanced Yes
PLC/PRF/5 Pullulan-Stearic Acid Increased Yes

Comparative Cellular Accumulation Studies with Untargeted Formulations

A key aspect of evaluating targeted drug delivery systems is to compare their performance against non-targeted counterparts. In the context of this compound, this involves comparing its cellular accumulation in HCC cells to that of free Sorafenib or Sorafenib encapsulated in a similar delivery vehicle without the galactose targeting moiety.

Research has shown that galactosylated polymeric micelles loaded with Sorafenib lead to a significantly higher intracellular concentration of the drug in liver cells compared to non-galactosylated micelles. core.ac.uk This enhanced accumulation is attributed to the active targeting and subsequent receptor-mediated endocytosis facilitated by the galactose ligands. In contrast, untargeted formulations primarily rely on passive diffusion to enter the cells, a less efficient process. The result is a greater therapeutic payload delivered specifically to the cancer cells with the targeted system. For example, a study utilizing a pullulan-stearic acid (Pull-SA) conjugate to deliver Sorafenib to PLC/PRF/5 HCC cells demonstrated more efficient delivery compared to the free drug. scienceopen.com

Preclinical Pharmacokinetic Profiles in Animal Models

Following successful in vitro validation, the next critical step is to assess the pharmacokinetic behavior of this compound targeted systems in living organisms. These studies, typically conducted in rodent models, provide essential information on how the drug is absorbed, distributed throughout the body, metabolized, and excreted.

Absorption and Systemic Exposure of Conjugated Systems

The route of administration significantly influences the absorption and systemic exposure of a drug. While Sorafenib is orally administered, targeted delivery systems may be designed for either oral or parenteral administration. core.ac.uknih.gov For orally administered galactosylated PHEA-EDA-PLA micelles containing Sorafenib, studies in mice have shown an increase in the total absorbed drug compared to free Sorafenib. core.ac.uk This suggests that the targeted carrier may protect the drug from degradation in the gastrointestinal tract and enhance its absorption.

Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are determined to quantify the systemic exposure. For targeted systems, a key objective is to achieve a favorable biodistribution, with higher concentrations of the drug accumulating in the target organ (the liver) and lower concentrations in non-target tissues, thereby potentially reducing systemic side effects. Biodistribution studies have demonstrated that the amount of Sorafenib from galactosylated systems that reaches the liver is significantly greater than that from both free Sorafenib and non-targeted micelles, especially at later time points. core.ac.uk

Table 2: Comparative Pharmacokinetic Parameters of Sorafenib Formulations in Mice This table is interactive. You can sort and filter the data.

Formulation Administration Route Key Finding
Free Sorafenib Oral Baseline for comparison
Sorafenib in non-galactosylated micelles Oral Lower liver accumulation than targeted micelles
Sorafenib in galactosylated PHEA-EDA-PLA micelles Oral Increased total absorbed drug and preferential liver accumulation
Pull-SA-SRFT Intravenous Higher and sustained accumulation in the liver compared to free Sorafenib

Clearance Mechanisms in Preclinical Subjects

The clearance of a drug refers to the rate at which it is removed from the body. Sorafenib is primarily metabolized in the liver and its metabolites are excreted mainly in the feces. nih.gov When Sorafenib is part of a targeted delivery system, the clearance mechanism can be altered. The carrier itself may have its own clearance pathway, and the preferential delivery to the liver can influence the rate of metabolism.

Studies on galactosylated micelles have noted the disappearance of the drug from the kidneys over time, suggesting a normal elimination pattern. core.ac.uk However, the enhanced liver accumulation implies that a larger fraction of the drug is presented to the primary site of its metabolism. The design of the linker connecting Sorafenib to the galactosamine carrier is crucial, as it must be stable in circulation but allow for the release of the active drug within the target hepatocyte.

Parameters for Sustained Drug Release from Targeted Formulations

Many targeted drug delivery systems are designed to provide sustained release of the therapeutic agent. This can help maintain a therapeutic concentration of the drug at the target site over an extended period, potentially improving efficacy and reducing the frequency of administration.

For Sorafenib-loaded polymeric micelles, in vitro release studies have shown a slow and sustained release profile. For instance, the cumulative release of Sorafenib from both PHEA-EDA-PLA and PHEA-EDA-PLA-GAL micelles was found to be low over 24 hours in simulated gastric and intestinal fluids, indicating good stability in the gastrointestinal tract. core.ac.uk Similarly, a pullulan-stearic acid nanoparticle system demonstrated a sustained release of Sorafenib over a period of 240 hours. scienceopen.com This controlled release is often a desired feature, as a "burst release" can lead to a rapid increase in systemic drug concentration and potential toxicity. The absence of a significant burst effect has been noted for some galactosylated micellar formulations of Sorafenib. core.ac.uk

Biodistribution and Liver-Specific Targeting in Preclinical Models

The conjugation of sorafenib with galactosamine or its incorporation into galactosylated delivery systems is a key strategy to enhance its therapeutic index for hepatocellular carcinoma (HCC) by specifically targeting the asialoglycoprotein receptors (ASGPR) that are abundantly expressed on hepatocytes. core.ac.ukresearchgate.net Preclinical evaluation of these targeted systems focuses on quantifying their biodistribution to confirm preferential accumulation in the liver while minimizing exposure to non-target organs.

Quantitative Assessment of Hepatic Accumulation

Preclinical studies in animal models have demonstrated a significant increase in the hepatic accumulation of sorafenib when delivered via galactosylated carriers compared to both free sorafenib and non-targeted carrier systems. core.ac.uknih.gov This enhanced delivery is attributed to the specific interaction between the galactose ligands on the carrier and the ASGPR on hepatocytes. core.ac.uknih.gov

One key study utilized a galactosylated polylactide-polyaminoacid conjugate (PHEA-EDA-PLA-GAL) to form micelles for sorafenib delivery. core.ac.ukresearchgate.net Biodistribution analysis in mice following oral administration showed that the concentration of sorafenib in the liver was substantially higher with the targeted micelles. Two hours post-administration, the amount of sorafenib found in the liver was 35% of the total administered dose when delivered via the galactosylated micelles. core.ac.uk This represented a significant increase compared to the 19.8% accumulation observed with non-targeted micelles and the mere 2.7% found in the liver when sorafenib was administered as a free drug (Nexavar). core.ac.uk

The data clearly indicates that the galactosylated system not only reaches the target organ to a much higher extent but also accumulates there, which is a promising finding for improving the efficacy of sorafenib in treating liver cancer. core.ac.ukresearchgate.net

Table 1: Hepatic Accumulation of Sorafenib 2 Hours Post-Administration

Formulation Percentage of Administered Dose in Liver (wt%)
Sorafenib-Loaded Galactosylated Micelles 35.0%
Sorafenib-Loaded Non-Targeted Micelles 19.8%
Free Sorafenib (Nexavar) 2.7%

Data derived from a preclinical study in mice. core.ac.uk

Distribution Patterns in Non-Target Organs for Preclinical Comparison

A critical aspect of evaluating targeted drug delivery systems is assessing their distribution in non-target organs to understand potential off-target effects. For sorafenib, minimizing accumulation in organs like the kidneys, spleen, and lungs is crucial for reducing systemic toxicity. core.ac.uknih.gov

In the same preclinical study that demonstrated high hepatic accumulation, the distribution of sorafenib in other organs was also quantified. core.ac.uk When the drug was loaded into either targeted or non-targeted micelles, an increased accumulation in the kidneys was observed 2 hours post-administration compared to the free drug. core.ac.uk However, the use of galactosylated micelles significantly mitigated this off-target accumulation. The percentage of the drug found in the kidneys was halved in the group receiving galactosylated micelles compared to the group that received non-galactosylated micelles. core.ac.uk This finding suggests that the liver-targeting moiety not only enhances hepatic uptake but also reduces the amount of the drug circulating and accumulating in other organs, such as the kidneys. core.ac.uk

Minimal drug amounts were recovered from the spleen and lungs across all formulations at the observed time points, indicating low distribution to these specific non-target tissues. core.ac.uk

Table 2: Comparative Biodistribution of Sorafenib Formulations in Non-Target Organs and Blood (2 Hours Post-Administration)

Organ/Compartment Sorafenib-Loaded Galactosylated Micelles (% of Administered Dose) Sorafenib-Loaded Non-Targeted Micelles (% of Administered Dose) Free Sorafenib (Nexavar) (% of Administered Dose)
Kidneys Lower Accumulation* Higher Accumulation* Low Accumulation
Spleen Very Low Accumulation Very Low Accumulation Very Low Accumulation
Lung Very Low Accumulation Very Low Accumulation Very Low Accumulation
Blood Data not specified Data not specified Data not specified

\The study reported that the drug percentage in the kidneys for galactosylated micelles was halved compared to non-galactosylated micelles.* core.ac.uk

Imaging Techniques for In Vivo Tracking of Targeted Delivery

In vivo imaging techniques are indispensable tools in preclinical research for non-invasively tracking the biodistribution and target engagement of drug delivery systems in real-time. nih.govnih.gov Several advanced imaging modalities have been employed to monitor the delivery of sorafenib-loaded nanoparticles.

Near-Infrared Fluorescence (NIRF) Imaging: This technique is widely used for real-time tracking of nanoparticle distribution in small animal models. dovepress.com To enable tracking, a near-infrared fluorophore, such as DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide), is encapsulated within the nanocarrier instead of or alongside the drug. nih.gov The animal is then imaged at various time points post-administration. Studies have used NIRF imaging to confirm the enhanced accumulation of sorafenib-loaded nanocarriers in liver tumors. nih.govnih.gov The fluorescence intensity in the liver and other organs can be quantified from the images, providing a visual and semi-quantitative assessment of biodistribution over time. nih.gov

Magnetic Resonance Imaging (MRI): MRI offers excellent soft-tissue contrast and high spatial resolution, making it a powerful tool for monitoring drug delivery. nih.govresearchgate.net To make nanocarriers visible by MRI, a contrast agent, typically superparamagnetic iron oxide nanoparticles (SPIONs), is co-encapsulated with sorafenib. nih.govresearchgate.net These SPIONs alter the magnetic properties of the surrounding tissue, leading to a change in the MRI signal (typically a darkening on T2-weighted images). researchgate.net This approach has been used to monitor the magnetic-guided delivery of sorafenib-loaded solid lipid nanoparticles to the liver, confirming their accumulation in the target organ. nih.govresearchgate.net Dynamic contrast-enhanced (DCE) MRI has also been suggested to monitor vascular changes in response to sorafenib therapy. nih.gov

These imaging modalities provide crucial insights into the pharmacokinetics and biodistribution of targeted sorafenib delivery systems, complementing traditional quantitative methods that rely on sacrificing animals and analyzing tissues. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Targeted Sorafenib Galactosamine Preclinical

Modulation of Intracellular Signaling Pathways in Preclinical Cancer Cells

The targeted delivery of sorafenib (B1663141) via a galactosamine conjugate is designed to concentrate the drug within hepatocellular carcinoma (HCC) cells, which overexpress the asialoglycoprotein receptor (ASGPR). Once internalized, sorafenib is expected to exert its well-documented inhibitory effects on key intracellular signaling pathways that drive tumor growth and survival.

Raf/MEK/ERK Cascade Inhibition by Targeted Delivery

Sorafenib is a potent inhibitor of the Raf/MEK/ERK signaling pathway. nih.govsemanticscholar.orgnih.gov Preclinical studies have consistently demonstrated that sorafenib inhibits the phosphorylation of both MEK and ERK in various cancer cell lines. semanticscholar.orgnih.gov This inhibition leads to the downregulation of downstream targets like cyclin D1, a key regulator of cell cycle progression, ultimately resulting in decreased cell proliferation. nih.gov The targeted delivery of sorafenib through a galactosamine conjugate would theoretically lead to higher intracellular concentrations of the drug in liver cancer cells, thus achieving a more profound and sustained inhibition of this critical signaling cascade.

PI3K/Akt/mTOR Pathway Regulation Following Conjugate Treatment

The PI3K/Akt/mTOR pathway is another crucial signaling network that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. While sorafenib's primary targets are within the Raf/MEK/ERK and receptor tyrosine kinase pathways, evidence suggests it also impacts the PI3K/Akt/mTOR pathway. Some studies have shown that sorafenib can indirectly inhibit this pathway, although the effects can be complex and may even lead to feedback activation in certain contexts. nih.gov Combining sorafenib with direct PI3K/mTOR inhibitors has shown synergistic effects in preclinical HCC models. nih.gov The enhanced intracellular concentration of sorafenib achieved by galactosamine-mediated targeting could potentially lead to a more significant modulation of the PI3K/Akt/mTOR pathway, a hypothesis that warrants further preclinical investigation.

Impact on STAT3 Activity in Preclinical Models

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and immune evasion. Preclinical studies have indicated that sorafenib can inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes, including the anti-apoptotic protein Mcl-1. This inhibition of STAT3 activity contributes to the pro-apoptotic effects of sorafenib. It is plausible that the targeted delivery of sorafenib via galactosamine would result in a more potent suppression of STAT3 signaling in liver cancer cells.

Effects on Angiogenesis-Related Pathways in Preclinical Tumor Microenvironments

A hallmark of sorafenib's anti-cancer activity is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Alterations in VEGFR and PDGFR Signaling

Sorafenib is a multi-kinase inhibitor that directly targets and inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.govnih.gov These receptors are critical for the proliferation and migration of endothelial cells, which form the lining of blood vessels. By inhibiting VEGFR and PDGFR signaling, sorafenib effectively blocks tumor angiogenesis. nih.govnih.gov In preclinical xenograft models, sorafenib treatment has been shown to reduce microvessel density and induce tumor necrosis. nih.gov The targeted delivery of sorafenib to the liver would not only affect the tumor cells directly but could also create a high local concentration of the drug in the tumor microenvironment, thereby enhancing its anti-angiogenic effects by potently inhibiting VEGFR and PDGFR signaling in the surrounding vasculature.

Induction of Programmed Cell Death and Autophagy in Preclinical Settings

Ultimately, the inhibition of critical survival and proliferation pathways by sorafenib leads to the induction of programmed cell death in cancer cells.

Preclinical research has extensively documented that sorafenib induces apoptosis in a variety of cancer cell lines. nih.govsemanticscholar.org This is achieved through the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of the caspase cascade. nih.gov Furthermore, sorafenib has been shown to induce autophagy, a cellular process of self-digestion. nih.govsemanticscholar.org The role of autophagy in sorafenib's efficacy is complex, as it can be both a pro-survival and a pro-death mechanism depending on the cellular context. Some studies suggest that at lower concentrations, sorafenib primarily induces autophagic cell death, while at higher concentrations, apoptosis becomes the dominant mechanism. The targeted delivery of sorafenib through a galactosamine conjugate could influence the balance between these two forms of programmed cell death, a dynamic that requires specific investigation in the context of the conjugate.

Pathway/ProcessKey Molecules Affected by SorafenibPreclinical Effect of SorafenibPotential Enhancement by Galactosamine Targeting
Intracellular Signaling
Raf/MEK/ERK Cascadep-MEK, p-ERK, Cyclin D1Inhibition of phosphorylation, downregulationMore potent and sustained inhibition
PI3K/Akt/mTOR PathwayAkt, mTORIndirect modulationPotentially more significant regulation
STAT3 Activityp-STAT3, Mcl-1Inhibition of phosphorylation, downregulationMore potent suppression of STAT3 signaling
Angiogenesis
VEGFR/PDGFR SignalingVEGFR-2, VEGFR-3, PDGFR-βInhibition of receptor tyrosine kinasesEnhanced local anti-angiogenic effect
Programmed Cell Death
ApoptosisMcl-1, CaspasesDownregulation of anti-apoptotic proteins, activation of caspasesIncreased induction of apoptosis
AutophagyLC3-II, Beclin-1Induction of autophagic fluxModulation of the balance between autophagy and apoptosis

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the chemical compound “Sorafenib-galactosamine.” The search revealed a significant lack of preclinical studies on this specific conjugate, and therefore, no data exists regarding its molecular and cellular mechanisms of action.

The compound “this compound” is described as a conjugate of sorafenib and galactose, but it appears to be primarily a theoretical molecule available only through custom synthesis, as indicated by chemical suppliers. There is no evidence of its evaluation in preclinical cancer models.

Research was found on the use of galactosylated polymeric carriers for the targeted delivery of sorafenib to the liver. This approach utilizes galactose to target the asialoglycoprotein receptor (ASGPR) on hepatocytes, thereby increasing the concentration of sorafenib in the liver. However, this is a drug delivery system and is distinct from the specific chemical entity “this compound.”

Consequently, there is no information available to populate the requested sections of the article:

Influence on Cancer Stem Cell Phenotypes and Self-Renewal Capacity in Preclinical Models

Suppression of Stemness Markers

Without any preclinical research data, a scientifically accurate and informative article on the molecular and cellular mechanisms of “this compound” cannot be produced.

Preclinical Efficacy and Therapeutic Potential of Sorafenib Galactosamine Formulations

In Vitro Anti-proliferative and Cytotoxic Effects on Hepatocellular Carcinoma Cell Lines

There is no available data from in vitro studies to assess the anti-proliferative and cytotoxic effects of sorafenib-galactosamine on HCC cell lines.

Comparative Cytotoxicity and Potency against Various Cell Lines

Information regarding the comparative cytotoxicity and potency (e.g., IC50 values) of this compound against a panel of HCC cell lines is not available in the current body of scientific literature.

In Vivo Anti-tumor Activity in Xenograft and Orthotopic Animal Models

There is a lack of in vivo studies evaluating the anti-tumor activity of this compound in either xenograft or orthotopic animal models of hepatocellular carcinoma.

Evaluation of Tumor Growth Inhibition and Regression

Data on the ability of this compound to inhibit tumor growth or induce tumor regression in preclinical animal models is currently unavailable.

Assessment of Anti-metastatic Potential in Preclinical Models

The potential of this compound to prevent or reduce metastasis in preclinical models has not been investigated in any published research.

Histopathological and Molecular Correlates of Efficacy in Animal Tissues

There are no histopathological or molecular analyses of animal tissues to provide insights into the efficacy and mechanism of action of this compound.

Based on a comprehensive review of scientific literature, there is a notable scarcity of published preclinical research focused specifically on the chemical compound “this compound” in combination therapies. While extensive data exists for the parent compound, sorafenib (B1663141), and for various liver-targeted delivery systems, studies detailing the synergistic or complementary effects of a direct this compound conjugate are not available in the public domain.

As a result, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided in the user request. The specific subsections regarding combination with conventional chemotherapeutics, other targeted molecular inhibitors, and immunotherapy for this particular compound could not be populated with the required detailed research findings and data tables.

To maintain the highest standards of accuracy and avoid generating unsubstantiated information, the requested article cannot be created at this time. Further research into the preclinical applications of this compound in combination regimens will be necessary before a thorough and informative article on this specific topic can be written.

Mechanisms of Resistance to Sorafenib and Overcoming Strategies Via Galactosamine Targeting Preclinical

Characterization of Sorafenib (B1663141) Resistance Mechanisms in Preclinical Models

The multifaceted nature of Sorafenib resistance has been extensively investigated in various preclinical settings, including cell line models and animal xenografts. These studies have identified several key biological processes that contribute to the diminished response to Sorafenib.

Role of Epithelial-Mesenchymal Transition (EMT) in Resistance Development

Epithelial-Mesenchymal Transition (EMT) is a cellular reprogramming process implicated in cancer progression, metastasis, and the acquisition of therapeutic resistance. In the context of Sorafenib, preclinical studies have demonstrated that the induction of EMT can lead to the development of a resistant phenotype in HCC cells. This transition involves a shift from an epithelial state, characterized by cell-cell adhesion and polarity, to a mesenchymal state with enhanced migratory and invasive capabilities. This process is often associated with the upregulation of mesenchymal markers such as Vimentin and N-cadherin, and the downregulation of the epithelial marker E-cadherin. The activation of signaling pathways, notably the TGF-β pathway, has been shown to be a key driver of EMT-induced Sorafenib resistance in preclinical models.

Contribution of Cancer Stem Cells (CSCs) to Acquired Resistance

A subpopulation of tumor cells, known as Cancer Stem Cells (CSCs), is believed to be a major contributor to tumor recurrence and therapeutic resistance. These cells possess self-renewal capabilities and can differentiate into various cell types within the tumor. Preclinical evidence strongly suggests that CSCs play a crucial role in acquired resistance to Sorafenib. Studies have shown that Sorafenib treatment can enrich the population of CSCs in HCC cell lines and xenograft models. These CSCs often exhibit overexpression of specific markers, such as CD133 and CD44, and are characterized by their ability to form tumorspheres in vitro. The inherent resistance of CSCs is attributed to several factors, including their quiescent nature, enhanced DNA repair capacity, and the expression of drug efflux pumps.

Signaling Pathway Compensatory Activation (e.g., PI3K/Akt, JAK-STAT)

The intricate network of intracellular signaling pathways plays a central role in tumor cell survival and proliferation. Preclinical models have revealed that cancer cells can develop resistance to Sorafenib by activating compensatory signaling pathways that bypass the inhibitory effects of the drug. Two of the most well-documented pathways are the PI3K/Akt and JAK-STAT pathways.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell growth, survival, and metabolism. Numerous preclinical studies have demonstrated that the activation of this pathway is a key mechanism of acquired resistance to Sorafenib. In Sorafenib-resistant HCC cells, an upregulation of phosphorylated Akt is frequently observed, leading to the promotion of cell survival and proliferation despite the presence of the drug.

JAK-STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling route involved in cytokine-mediated cell growth and survival. Preclinical investigations have implicated the activation of the JAK-STAT pathway, particularly STAT3, in the development of Sorafenib resistance. Elevated levels of phosphorylated STAT3 have been found in Sorafenib-resistant HCC cell lines, contributing to the maintenance of a pro-survival cellular state.

Alterations in Drug Metabolism or Efflux Pumps in Resistant Preclinical Cells

The intracellular concentration of a drug is a critical determinant of its efficacy. Preclinical studies have identified alterations in drug metabolism and the overexpression of drug efflux pumps as significant contributors to Sorafenib resistance. ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), are membrane proteins that can actively pump drugs out of the cell, thereby reducing their intracellular accumulation and cytotoxic effects. The overexpression of these efflux pumps has been observed in Sorafenib-resistant preclinical models, leading to a diminished therapeutic response.

Strategies Employing Sorafenib-Galactosamine to Circumvent Resistance in Preclinical Settings

To address the challenge of Sorafenib resistance, researchers have explored novel drug delivery strategies. One such approach involves the conjugation of Sorafenib to galactosamine or its encapsulation in galactosylated carriers. This strategy leverages the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, to achieve liver-specific drug delivery.

Enhanced Intracellular Drug Concentration via Targeted Delivery

The targeted delivery of Sorafenib via galactosamine is designed to increase the intracellular concentration of the drug specifically within liver cancer cells, thereby potentially overcoming resistance mechanisms that rely on reduced drug accumulation. Preclinical studies have investigated the use of galactosylated polymeric micelles to encapsulate Sorafenib for targeted delivery to the liver.

A study by Craparo et al. (2014) demonstrated the potential of this approach in a preclinical mouse model. core.ac.uk The researchers synthesized galactosylated polylactide-polyaminoacid conjugate (PHEA-EDA-PLA-GAL) micelles loaded with Sorafenib and evaluated their biodistribution following oral administration. The results showed a significantly higher accumulation of Sorafenib in the liver when delivered via the galactosylated micelles compared to both free Sorafenib and non-targeted micelles. core.ac.uk

Table 1: Liver Accumulation of Sorafenib in a Preclinical Model

Time Post-AdministrationFree Sorafenib (% of administered dose)Sorafenib in Non-Targeted Micelles (% of administered dose)Sorafenib in Galactosylated Micelles (% of administered dose)
2 hours2.719.835.0
4 hoursNot reportedSignificantly lower than galactosylatedSignificantly higher than non-targeted

Data adapted from Craparo et al., International Journal of Pharmaceutics, 2014. core.ac.uk

This enhanced liver-specific delivery is attributed to the recognition of the galactose moiety by the ASGPR on hepatocytes, leading to receptor-mediated endocytosis of the drug-loaded micelles. By increasing the intracellular concentration of Sorafenib in the target cancer cells, this strategy has the potential to overcome resistance mediated by drug efflux pumps and may also be more effective against tumors with a high CSC population or those that have undergone EMT. The localized delivery also holds the promise of reducing systemic side effects associated with Sorafenib treatment.

Co-delivery of Resistance-Modifying Agents with Targeted Sorafenib

The development of resistance to sorafenib is a significant hurdle in the long-term management of hepatocellular carcinoma (HCC). Preclinical research has explored innovative strategies to counteract this resistance by co-delivering sorafenib with agents that can modulate resistance pathways. A promising approach involves the use of galactosamine-targeted nanoparticles to ensure that both sorafenib and the resistance-modifying agent are delivered specifically to liver cancer cells, which overexpress the asialoglycoprotein receptor (ASGPR). This targeted co-delivery system aims to enhance the therapeutic efficacy of sorafenib by simultaneously addressing the molecular mechanisms that underpin drug resistance.

Several preclinical studies have demonstrated the feasibility and efficacy of this strategy. These investigations typically involve encapsulating sorafenib and a second therapeutic agent within a nanoparticle that is surface-functionalized with galactosamine or its derivatives, such as N-acetylgalactosamine (NAcGal) or lactose (B1674315). The galactosamine moiety acts as a ligand, guiding the nanoparticle to the ASGPR on hepatocytes and facilitating its entry into the cancer cells.

One such preclinical study investigated the co-delivery of sorafenib and doxorubicin (B1662922) (DOX) using NAcGal-modified lipid nanoparticles (LNPs). The rationale for this combination is the different mechanisms of action of the two drugs, which may produce a synergistic anti-cancer effect and overcome resistance. The study found that the cellular uptake of NAcGal-modified LNPs was significantly higher in HepG2 cells (a human liver cancer cell line) compared to unmodified LNPs. The co-delivery system demonstrated a superior tumor inhibition ability and lower systemic toxicity in a xenograft mouse model compared to the administration of free drugs or non-targeted nanoparticles. dovepress.com

Another study explored the co-delivery of sorafenib and curcumin (B1669340) using lactosylated pH-responsive nanoparticles. Curcumin, a natural compound, has been shown to sensitize cancer cells to conventional chemotherapeutic agents by modulating various signaling pathways involved in drug resistance. The lactosylated nanoparticles were designed to be stable at physiological pH but to release their drug payload more rapidly in the acidic tumor microenvironment. The results indicated that the lactosylated nanoparticles were efficiently taken up by HepG2 cells. In a tumor xenograft model, the co-delivery nanoparticles exhibited the most significant tumor growth inhibition compared to other treatment groups. dovepress.comnih.gov

A third preclinical investigation focused on co-delivering sorafenib and a hederagenin (B1673034) derivative, which acts as a STING pathway inhibitor, using galactosamine-targeted nanoparticles. While this study was in the context of liver fibrosis, the targeted delivery to hepatocytes and the modulation of inflammatory pathways are relevant to HCC, where inflammation is a key driver of disease progression and can contribute to treatment resistance. The study demonstrated enhanced uptake of the galactosamine-functionalized nanoparticles in ASGPR-overexpressing cells. dovepress.comnih.gov

These preclinical studies provide a strong foundation for the concept of co-delivering resistance-modifying agents with sorafenib using a galactosamine-targeted delivery system. The data from these studies, as summarized in the tables below, highlight the potential of this approach to improve the therapeutic outcomes for HCC patients who have developed resistance to sorafenib monotherapy.

Table 1: Characteristics of Galactosamine-Targeted Co-Delivery Nanoparticles

Nanoparticle System Co-delivered Agent Targeting Ligand Size (nm) Zeta Potential (mV) Drug Release Profile Reference
Lipid Nanoparticles (LNPs) Doxorubicin N-acetylgalactosamine - - pH-sensitive dovepress.com
pH-Responsive Nanoparticles Curcumin Lactose 115.5 ± 3.6 -34.6 ± 2.4 More efficient at pH 5.5 than pH 7.4 nih.gov
Co-assembled SHG Nanoparticles Hederagenin derivative Galactose 115.1 - - dovepress.comnih.gov

Table 2: In Vivo Efficacy of Galactosamine-Targeted Co-Delivery Systems in HCC Xenograft Models

Nanoparticle System Co-delivered Agent Tumor Model Key Finding Reference
NAcGal-DOX and SOR co-loaded LNPs Doxorubicin HepG2 xenograft Best tumor inhibition ability and lowest systemic toxicity dovepress.com
LAC-SFN/CCM-NPs Curcumin HCC tumor xenograft Smallest tumor volume (239 ± 14 mm³) and 77.4% inhibition rate nih.gov

Future Research Directions and Translational Perspectives for Sorafenib Galactosamine Systems Preclinical Focus

Development of Advanced Galactosamine-Targeted Delivery Platforms

The next generation of sorafenib-galactosamine systems will likely move beyond simple conjugation to incorporate advanced drug delivery platforms. These platforms aim to improve the stability, specificity, and controlled release of sorafenib (B1663141), thereby enhancing its therapeutic index.

A critical area of development is the incorporation of stimuli-responsive linkers that trigger the release of sorafenib specifically within the tumor microenvironment or inside cancer cells. This approach minimizes systemic exposure and enhances drug concentration at the target site. Preclinical research is exploring various internal and external triggers.

pH-Sensitive Systems: The acidic environment of tumor tissues and endolysosomal compartments can be exploited to trigger drug release from pH-sensitive nanocarriers.

Enzyme-Triggered Systems: The overexpression of certain enzymes, such as matrix metalloproteinases (MMPs) in the tumor stroma or specific lysosomal enzymes, can be used to cleave enzymatic-labile linkers and release the active drug.

Redox-Responsive Systems: The higher concentration of glutathione (GSH) in cancer cells compared to the extracellular environment provides a trigger for disulfide bond-containing linkers, leading to intracellular drug release. nih.gov

Reactive Oxygen Species (ROS)-Responsive Systems: Sorafenib itself can induce ROS production in cancer cells. This phenomenon can be harnessed in a positive feedback loop where ROS-responsive nanoplatforms release their payload (e.g., sorafenib and a gene-silencing agent like shRNA) in response to initial sorafenib-induced ROS, amplifying the therapeutic effect. d-nb.info

Triggering StimulusLinker/Carrier Component ExampleRationale for Use in HCC
Low pH Hydrazone bonds, acid-labile polymersAcidic tumor microenvironment and endosomes/lysosomes
Enzymes Peptide sequences cleaved by MMPsOverexpression of specific enzymes in tumor tissue
Redox (GSH) Disulfide bondsHigh intracellular glutathione concentration in cancer cells nih.gov
ROS Thioether-containing polymersElevated ROS levels in cancer cells, can be a self-activating mechanism d-nb.info

To overcome challenges like drug resistance and tumor heterogeneity, researchers are developing multifunctional nanocarriers decorated with galactosamine for targeting. researchgate.netnih.gov These advanced systems are designed to perform multiple tasks simultaneously.

Key strategies in preclinical development include:

Co-delivery of Therapeutic Agents: Loading nanocarriers with sorafenib and another synergistic agent can combat drug resistance. For example, co-delivery of sorafenib with USP22 shRNA has been shown to reverse cancer stemness and sensitize HCC cells to sorafenib. d-nb.info Other combinations involve co-loading with drugs like doxorubicin (B1662922) or paclitaxel. nih.gov

Integration of Imaging Agents: Incorporating imaging moieties (e.g., fluorescent dyes, quantum dots, or magnetic resonance imaging contrast agents) allows for real-time tracking of the nanocarrier's biodistribution and drug accumulation in the tumor, aiding in theranostic applications.

Combination with Other Therapies: Nanocarriers can be designed to facilitate combination therapies. For instance, co-loading sorafenib with a photosensitizer like chlorin e6 enables a synergistic effect between anti-angiogenic therapy and photodynamic therapy (PDT). nih.gov Similarly, combining sorafenib with gold nanoparticles can enhance radiotherapy effects. semanticscholar.org

Identification of Predictive and Prognostic Preclinical Biomarkers for Targeted Therapies

A significant hurdle in sorafenib therapy is the modest response rate in unselected patient populations. nih.gov The development of this compound systems necessitates the parallel identification of preclinical biomarkers to select the patient populations most likely to benefit. Research is focused on identifying molecular signatures that correlate with sensitivity or resistance.

Potential biomarkers being investigated in preclinical models include:

Angiogenesis-Related Factors: Since sorafenib targets VEGFR, circulating levels of angiogenesis-related proteins such as VEGF-A, angiopoietin-2 (ANGPT2), and hepatocyte growth factor (HGF) are being explored as potential predictors of response. nih.govasco.org

Genetic Markers: Single nucleotide polymorphisms (SNPs) in genes related to angiogenesis (e.g., VEGF-A) or drug metabolism (ADME genes) may influence patient response to sorafenib. mdpi.comresearchgate.net

Tumor Microenvironment Signatures: The expression levels of specific receptors or the presence of certain immune cell infiltrates within the tumor microenvironment could predict the efficacy of targeted therapies.

Mitochondrial Cell Death Genes: Recent studies suggest that an index based on the expression of mitochondrial cell death-related genes may predict sorafenib sensitivity, with higher index values correlating with a better response. nih.gov

Biomarker CategoryExample CandidatePotential Role in this compound Therapy
Circulating Proteins HGF, VEGF-A, ANGPT2Predicting prognosis and therapeutic response nih.govasco.org
Genetic SNPs VEGF-A (rs2010963)Identifying patients with a genetic predisposition to respond mdpi.comresearchgate.net
Gene Expression Signatures Mitochondrial Cell Death Index (MCDI)Stratifying patients based on predicted sorafenib sensitivity nih.gov
Cell Surface Receptors Asialoglycoprotein receptor (ASGPR)Essential for the uptake of galactosamine-targeted therapies nih.govnih.gov

Integration with Omics Technologies for Deeper Mechanistic Understanding

To fully understand the mechanisms of action and potential resistance pathways for this compound, integrating high-throughput "omics" technologies is crucial. These approaches provide a global view of the molecular changes induced by the therapy.

Proteomics and Phosphoproteomics: These techniques can identify the specific kinases and signaling pathways that are modulated by sorafenib in HCC cells. Comparative proteomics of sensitive versus resistant cell lines can reveal novel resistance mechanisms and potential targets for combination therapy. nih.govmedrxiv.org

Metabolomics: Analyzing the metabolic profiles of cancer cells before and after treatment can uncover metabolic vulnerabilities. For instance, studies have shown that sorafenib resistance is associated with significant alterations in metabolic pathways, such as amino acid and glutamine metabolism. nih.gov Targeting these pathways could be a strategy to overcome resistance.

Genomics and Transcriptomics: These analyses can identify gene mutations, copy number variations, and changes in gene expression that correlate with drug response. medrxiv.org This information is vital for understanding the genetic basis of intrinsic and acquired resistance.

Challenges and Opportunities in Bridging Preclinical Research to Advanced Investigational Stages

Translating promising preclinical findings for this compound systems into clinical applications is a major challenge. nih.govmanchester.ac.uk Overcoming these hurdles requires a concerted effort to address several key issues.

Challenges:

Model In-Fidelity: Significant physiological differences exist between animal models (like patient-derived xenografts) and human patients, particularly concerning the tumor microenvironment and immune system, which can lead to discrepancies in therapeutic outcomes. nih.govmanchester.ac.uk

Tumor Heterogeneity: Both inter- and intra-tumoral heterogeneity in HCC pose a significant challenge, as a therapy targeting a specific pathway may only be effective in a subpopulation of tumor cells. nih.gov

Manufacturing and Scalability: The complex synthesis and characterization of advanced, multifunctional nanocarriers can be difficult to scale up for clinical production while maintaining quality and consistency.

Acquired Resistance: Cancer cells can develop resistance to sorafenib through various mechanisms, such as the activation of alternative signaling pathways. d-nb.infonih.gov

Opportunities:

Advanced Preclinical Models: The use of more sophisticated models, such as patient-derived organoids and humanized mouse models, can provide more accurate predictions of clinical efficacy.

Personalized Medicine: Integrating biomarker discovery and omics data can facilitate a personalized medicine approach, where patients are selected for treatment based on their molecular profile. nih.gov

Synergistic Combinations: The flexibility of nanocarrier platforms offers the opportunity to design rational combination therapies that can overcome resistance and improve efficacy. nih.govd-nb.info

Regulatory Science Advancement: As more complex nanomedicines are developed, engagement with regulatory agencies to establish clear guidelines for characterization and safety assessment will be crucial for accelerating clinical translation.

Q & A

Q. What is the scientific rationale for combining sorafenib with galactosamine in preclinical studies?

Sorafenib-galactosamine is designed to enhance liver-targeted drug delivery. Galactosamine binds to asialoglycoprotein receptors (ASGPR) on hepatocytes, improving hepatic uptake of sorafenib, a multikinase inhibitor. This conjugation aims to reduce systemic toxicity and increase therapeutic efficacy in hepatocellular carcinoma (HCC) models. Key methodological considerations include verifying receptor specificity via competitive inhibition assays (e.g., using free galactosamine) and quantifying hepatic accumulation using radiolabeled tracers or fluorescence imaging .

Q. What are the primary methodological considerations for assessing the efficacy of this compound in vivo?

  • Tumor response metrics : Use RECIST (Response Evaluation Criteria in Solid Tumors) guidelines to measure tumor volume changes in orthotopic or xenograft HCC models. Include bidimensional measurements and survival endpoints .
  • Pharmacokinetic (PK) profiling : Compare plasma and liver tissue concentrations of this compound versus unconjugated sorafenib using HPLC or LC-MS/MS. Report AUC, Cmax, and half-life differences .
  • Toxicity assessment : Monitor liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters to evaluate targeted delivery efficacy .

Q. How should researchers validate the stability of the this compound conjugate in physiological conditions?

  • In vitro stability assays : Incubate the conjugate in simulated plasma (pH 7.4) and liver lysosomes (pH 4.5) at 37°C. Quantify intact conjugate over time using mass spectrometry.
  • Linker integrity : Test hydrolytic or enzymatic cleavage rates (e.g., via esterase or glycosidase exposure) to ensure controlled drug release .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Tumor microenvironment (TME) factors : Replicate hypoxia, stromal interactions, and pH gradients in 3D spheroid or organoid models to bridge in vitro-in vivo gaps.
  • PK/PD modeling : Integrate in vitro IC50 values (e.g., against HCC cell lines like HepG2) with in vivo PK data to predict dose-response relationships. Adjust for hepatic metabolism and protein binding .

Q. What experimental designs are optimal for evaluating synergistic effects of this compound with immunotherapies?

  • Combination therapy cohorts : Use syngeneic HCC models (e.g., Hepa1-6 in C57BL/6 mice) to test the conjugate with anti-PD-1/CTLA-4 inhibitors. Measure tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiling (e.g., IFN-γ, TNF-α) .
  • Sequential dosing : Compare concurrent vs. staggered administration to identify toxicity thresholds and immune activation timelines.

Q. How should researchers address heterogeneous response data in patient-derived xenograft (PDX) models treated with this compound?

  • Stratification by biomarker expression : Group PDX models by ASGPR density (via immunohistochemistry) or genetic mutations (e.g., VEGFR, RAF).
  • Multi-omics integration : Perform RNA sequencing and metabolomics to identify resistance pathways (e.g., upregulated drug efflux transporters) .

Q. What statistical methods are recommended for analyzing dose-escalation studies of this compound?

  • Bayesian hierarchical models : Use adaptive designs like continual reassessment method (CRM) to minimize sample size while estimating MTD (maximum tolerated dose).
  • Longitudinal mixed-effects models : Account for inter-subject variability in tumor growth kinetics and drug clearance rates .

Methodological Frameworks

Q. What are the key steps in synthesizing and characterizing this compound conjugates?

  • Synthetic validation : Confirm chemical structure via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).
  • Purity assessment : Use HPLC with UV detection (λ = 260 nm for sorafenib) and report impurity profiles per ICH guidelines .
  • In vitro binding assays : Measure ASGPR affinity using surface plasmon resonance (SPR) or competitive ELISA with galactosamine-coated plates .

Q. How can researchers optimize the molar ratio of sorafenib to galactosamine in the conjugate?

  • Design of Experiments (DoE) : Vary conjugation ratios (1:1 to 1:5) and assess impact on solubility, cytotoxicity (CCK-8 assay), and hepatic uptake (confocal microscopy).
  • Response surface methodology (RSM) : Model interactions between ratio, efficacy, and toxicity to identify the Pareto-optimal formulation .

Data Reporting Standards

Q. What data should be included in publications on this compound to ensure reproducibility?

  • Compound characterization : Full spectroscopic data, HPLC chromatograms, and elemental analysis.
  • In vivo study details : Animal strain, dosing regimen, randomization method, and blinding protocols per ARRIVE guidelines.
  • Negative controls : Include unconjugated sorafenib, galactosamine-only, and vehicle groups in all experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib-galactosamine
Reactant of Route 2
Reactant of Route 2
Sorafenib-galactosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.